2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a heterocyclic compound featuring a dibenzoazepine core fused to a benzothiazole moiety via a sulfanyl-linked ethanone bridge. The dibenzoazepine scaffold (10,11-dihydro-5H-dibenzo[b,f]azepine) is a tricyclic structure commonly found in pharmaceuticals, particularly antidepressants like imipramine and trimipramine .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS2/c26-22(15-27-23-24-18-9-3-6-12-21(18)28-23)25-19-10-4-1-7-16(19)13-14-17-8-2-5-11-20(17)25/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULABCZKWRAADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (CAS Number: 314039-95-7) is a synthetic organic molecule with potential biological activities. It features a unique structure that combines a benzothiazole moiety with a dibenzoazepine framework, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 446.58 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and dibenzoazepine structures exhibit significant antimicrobial properties. A study found that derivatives of benzothiazole showed promising activity against various bacterial strains, suggesting that the presence of the benzothiazole moiety enhances antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | E. coli | 32 µg/mL |
| Dibenzoazepine Derivative B | S. aureus | 16 µg/mL |
| Target Compound | Multiple Strains | TBD |
Anticancer Potential
The compound has been evaluated for its anticancer properties in several studies. The dibenzoazepine structure is known to interact with various cellular targets, potentially leading to apoptosis in cancer cells. Preliminary results indicate that the compound may inhibit cell proliferation in specific cancer cell lines, including breast and lung cancer cells .
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
The dibenzoazepine derivatives have shown neuroprotective effects in preclinical models. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in conditions like Alzheimer's disease .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. The results demonstrated that modifications to the benzothiazole ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria.
Evaluation of Anticancer Properties
In vitro studies were conducted on different cancer cell lines to evaluate the anticancer potential of the target compound. The findings indicated that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its unique structure that allows for interaction with biological targets. Research indicates that benzothiazole derivatives can possess antimicrobial, anti-inflammatory, and anticancer properties.
- Anticancer Activity : Studies have shown that compounds containing benzothiazole can inhibit tumor growth by interfering with cellular signaling pathways. For instance, similar derivatives have been reported to induce apoptosis in cancer cells .
Material Science
Due to its high lipophilicity and structural complexity, this compound can be utilized in the development of novel materials , particularly in the field of organic electronics and photonics.
- Organic Photovoltaics : The incorporation of this compound into polymer matrices has been explored for enhancing charge transport properties in organic solar cells .
Biochemistry
In biochemical research, this compound serves as a useful tool in studying enzyme interactions and cellular processes.
- Enzyme Inhibition Studies : The thioether functional group allows for specific interactions with enzyme active sites, making it a candidate for studying enzyme kinetics and inhibition mechanisms .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone exhibited significant cytotoxicity against breast cancer cells, suggesting a potential pathway for drug development .
Case Study 2: Material Application
A recent investigation into the use of thioether-containing compounds in organic photovoltaics demonstrated that incorporating this compound into polymer blends improved device efficiency by facilitating better charge separation and transport . This highlights its applicability in renewable energy technologies.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature |
|---|---|---|---|
| Target Compound | C₂₂H₁₈N₂OS₂ | 390.51 | Benzothiazole-sulfanyl |
| 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone | C₁₈H₁₆N₄OS | 336.41 | 1,2,4-Triazole |
| Trimipramine | C₂₀H₂₆N₂ | 294.44 | N,N,2-Trimethylpropanamine |
| 1-(10,11-Dihydro-3-nitro-5H-dibenzo[b,f]azepin-5-yl)ethanone | C₁₆H₁₄N₂O₃ | 282.29 | Nitro group at position 3 |
Table 2: Functional Group Impact
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone?
Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, intermediates like dibenzoazepine derivatives are reacted with benzothiazole-thiols under reflux in ethanol, monitored by TLC (chloroform:methanol, 7:3 ratio). Hydrazine hydrate is often used to form hydrazide intermediates, followed by purification via ice-water precipitation . Key parameters include stoichiometric control (1.2 eq hydrazine), solvent selection (absolute alcohol), and reaction time (4–12 hours). Yield optimization requires careful quenching and recrystallization.
How is structural characterization performed for this compound?
Methodological Answer:
Combined analytical techniques are essential:
- X-ray crystallography : Use SHELXL for refinement of crystal structures, leveraging high-resolution data to resolve bond angles and torsional strain in the dibenzoazepine core .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in MeOD) identify substituent patterns, such as sulfanyl and ethanone groups. For example, aromatic protons appear at δ 7.2–7.4 ppm .
- LC/MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and monitors reaction progress .
What biological targets or activities are associated with this compound?
Methodological Answer:
The dibenzoazepine moiety suggests potential CNS activity, similar to imipramine (a tricyclic antidepressant) . In vitro assays should focus on receptor binding (e.g., serotonin or dopamine transporters) using radioligand displacement. For cytotoxicity studies, employ cell viability assays (MTT or resazurin) against cancer cell lines, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
How can structure-activity relationship (SAR) studies improve pharmacological efficacy?
Methodological Answer:
- Modify substituents : Introduce electron-withdrawing groups (e.g., nitro or fluoro) to the benzothiazole ring to enhance metabolic stability. Compare activity using dose-response curves .
- Scaffold hybridization : Replace the ethanone group with amide or urea derivatives to alter pharmacokinetics. Assess solubility (logP via HPLC) and bioavailability (Caco-2 permeability assays) .
What environmental fate studies are relevant for this compound?
Methodological Answer:
- Degradation pathways : Conduct photolysis (UV exposure) or hydrolysis (pH 7–9 buffer) experiments, followed by LC-MS/MS to identify breakdown products .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to determine EC₅₀ values. Correlate toxicity with logKow values .
How are metabolites identified and characterized?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human or rat) and NADPH. Extract metabolites using ethyl acetate, then analyze via UPLC-QTOF-MS.
- Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂ balloon) reduces unsaturated bonds, as seen in the synthesis of amino-dibenzoazepine metabolites .
How can contradictions in experimental data be resolved?
Methodological Answer:
- Cross-validation : Replicate assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Statistical rigor : Apply ANOVA or Bayesian modeling to assess variability. For crystallographic data, check R-factor convergence (<5% discrepancy) .
What computational strategies predict binding modes or stability?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with homology models of target receptors (e.g., 5-HT₂A). Validate with MD simulations (AMBER or GROMACS) to assess binding stability .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
How is analytical method validation performed for purity assessment?
Methodological Answer:
- HPLC : Validate using ICH guidelines—linearity (R² >0.99), LOD/LOQ (signal-to-noise 3:1 and 10:1), and precision (%RSD <2%). Reference standards from NIST ensure accuracy .
- NMR purity : Integrate impurity peaks relative to the main signal; <0.5% indicates high purity .
What experimental designs minimize bias in pharmacological studies?
Methodological Answer:
- Randomized block design : Assign treatments randomly within blocks (e.g., cell culture plates) to control batch effects .
- Blinding : Use double-blind protocols for in vivo studies (e.g., rodent behavioral assays). Power analysis determines sample size (α=0.05, β=0.2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
